molecular formula C7H12N2O3 B2814176 1-acetyl-N-methoxyazetidine-3-carboxamide CAS No. 1428362-36-0

1-acetyl-N-methoxyazetidine-3-carboxamide

Cat. No. B2814176
CAS RN: 1428362-36-0
M. Wt: 172.184
InChI Key: WTSNAXWFNDGFKS-UHFFFAOYSA-N
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Description

1-acetyl-N-methoxyazetidine-3-carboxamide is a chemical compound that belongs to the class of azetidines . Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which provides a highly attractive entry to bond functionalization .


Synthesis Analysis

The synthesis of azetidines can be achieved through various methods. One such method involves the use of ultrasound-promoted amide coupling of 1-acetyl-9H-pyrido[3,4-b]indole-3-carboxylic acid with substituted aromatic amines . This method is advantageous as it affords the desired products in a drastically reduced reaction time and in excellent yields compared with conventional stirring .


Molecular Structure Analysis

The molecular structure of 1-acetyl-N-methoxyazetidine-3-carboxamide can be analyzed using various techniques. For instance, the Low-Order-Value-Optimization (LOVO) strategy can be used for the robust alignment of the least mobile substructures in a simulation . Another tool that can be used for 3D visualization of structural models is VESTA .


Chemical Reactions Analysis

The chemical reactions involving 1-acetyl-N-methoxyazetidine-3-carboxamide can be analyzed using chemical heuristics. A novel approach to rapidly search reaction paths in a fully automated fashion by combining chemical theory and heuristics has been proposed . This approach extracts a minimal reaction network composed of only favorable reaction pathways from the complex chemical space through molecular graph and reaction network analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-acetyl-N-methoxyazetidine-3-carboxamide can be inferred from related compounds. For instance, azetidines are known to have a considerable ring strain, which drives their reactivity .

Scientific Research Applications

Future Directions

The future directions in the field of azetidines research include the invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .

properties

IUPAC Name

1-acetyl-N-methoxyazetidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O3/c1-5(10)9-3-6(4-9)7(11)8-12-2/h6H,3-4H2,1-2H3,(H,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSNAXWFNDGFKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)C(=O)NOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-acetyl-N-methoxyazetidine-3-carboxamide

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